C29H33N3O9S
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Overview
Description
The compound with the molecular formula C29H33N3O9S is known as Fluorescent Red Mega 485 NHS-ester. This compound is primarily used in proteomics research applications due to its fluorescent properties. It is characterized by an extremely large Stoke’s shift between excitation and emission maxima, making it particularly useful for multicolor techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescent Red Mega 485 NHS-ester involves several steps, including the reaction of a chromophore with a sulfonate ester. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Fluorescent Red Mega 485 NHS-ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Fluorescent Red Mega 485 NHS-ester is widely used in scientific research, particularly in:
Chemistry: As a fluorescent label for tracking molecular interactions.
Biology: For imaging and studying cellular processes.
Medicine: In diagnostic assays and imaging techniques.
Industry: In the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of Fluorescent Red Mega 485 NHS-ester involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. This property is utilized in various imaging and diagnostic applications to visualize and track biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorescent dyes such as Fluorescein, Rhodamine, and Cyanine dyes. These compounds share similar fluorescent properties but differ in their excitation and emission wavelengths, stability, and binding affinities .
Uniqueness
Fluorescent Red Mega 485 NHS-ester is unique due to its large Stoke’s shift, which allows for better separation of excitation and emission signals, reducing background noise and increasing the accuracy of imaging techniques .
Properties
Molecular Formula |
C29H33N3O9S |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H33N3O9S/c1-17(33)30-25-27(40-20(4)36)26(39-19(3)35)24(16-38-18(2)34)41-28(25)42-29-31-22-12-8-9-13-23(22)32(29)14-15-37-21-10-6-5-7-11-21/h5-13,24-28H,14-16H2,1-4H3,(H,30,33)/t24-,25-,26-,27-,28+/m1/s1 |
InChI Key |
JTNYANXZRVQOMD-FXGKLIOSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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